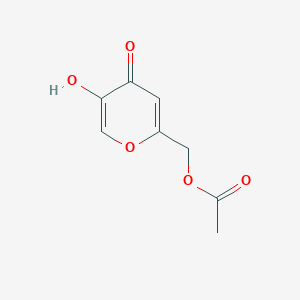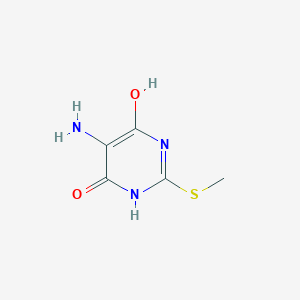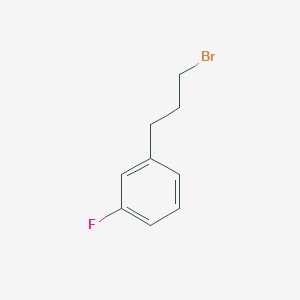
(5-羟基-4-氧代-4H-吡喃-2-基)甲基乙酸酯
描述
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate: is an organic compound with the molecular formula C8H8O5 and a molecular weight of 184.15 g/mol . This compound is characterized by a pyran ring substituted with a hydroxy group and an oxo group, along with a methyl acetate group. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
Chemistry: In chemistry, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: In biological research, this compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules that can be tested for pharmacological properties.
Industry: While not widely used in industrial applications, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate can be utilized in the development of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds have been found to target enzymes like aldose reductase (alr2) .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit enzymes like alr2 . They bind to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
Related compounds have been found to impact the polyol pathway by inhibiting alr2 .
Result of Action
Similar compounds have been found to exhibit antioxidant activity .
生化分析
Biochemical Properties
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cytochrome P450 isoforms, inhibiting their activity . This interaction is crucial as cytochrome P450 enzymes are involved in the metabolism of various endogenous and exogenous compounds. The inhibition of these enzymes by (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate can lead to altered metabolic pathways and effects on drug metabolism.
Cellular Effects
The effects of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving Wistar rats, the compound demonstrated analgesic effects by interacting with opioid-like receptors, which modulate signal transmission through the Na+, K±ATPase/Src complex . This interaction affects the signals of NaV1.8 sodium ion channels, providing an analgesic effect without causing habituation, unlike traditional opioid drugs.
Molecular Mechanism
At the molecular level, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate exerts its effects through binding interactions with specific biomolecules. It has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is significant in the context of diabetic complications . The compound’s binding mode, derived from molecular docking studies, suggests that it tightly binds to the active site of aldose reductase, thereby inhibiting its activity and reducing oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate have been studied over time to understand its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under normal storage conditions and does not degrade rapidly . In acute pain models using Wistar rats, the compound maintained its analgesic effects for up to 60 minutes after administration, indicating its sustained activity over time .
Dosage Effects in Animal Models
The effects of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate vary with different dosages in animal models. In studies involving Wistar rats, the compound was administered at doses of 20, 40, and 60 mg/kg. It was found that higher doses did not result in toxic effects, as evidenced by the absence of significant changes in body weight and clinical observations . The analgesic effects were dose-dependent, with higher doses providing more pronounced pain relief.
Metabolic Pathways
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate is involved in metabolic pathways that include interactions with various enzymes and cofactors. It has been shown to inhibit aldose reductase, thereby affecting the polyol pathway . This inhibition can lead to reduced levels of sorbitol and fructose, which are metabolites in this pathway, thereby mitigating the complications associated with diabetes.
Transport and Distribution
The transport and distribution of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, such as solubility and stability . It is likely to be transported across cell membranes via passive diffusion or facilitated transport mechanisms, although specific transporters have not been identified.
Subcellular Localization
The subcellular localization of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate is crucial for its activity and function. The compound is likely to be localized in specific cellular compartments where it can interact with its target enzymes and proteins. Post-translational modifications and targeting signals may direct the compound to particular organelles, although detailed studies on its subcellular localization are limited .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate typically involves the reaction of 5-hydroxy-4-oxo-4H-pyran-2-ylmethanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production methods for (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of esterification and purification would apply.
化学反应分析
Types of Reactions:
Oxidation: (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or ethers depending on the nucleophile used.
相似化合物的比较
- (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate
- (5-hydroxy-4-oxopyran-2-yl)methyl acetate
- Acetic acid (5-hydroxy-4-oxo-pyran-2-yl)-methyl ester
Uniqueness: (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate is unique due to its specific substitution pattern on the pyran ring. This unique structure imparts distinct chemical reactivity and potential biological activity compared to its analogs .
属性
IUPAC Name |
(5-hydroxy-4-oxopyran-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-5(9)12-3-6-2-7(10)8(11)4-13-6/h2,4,11H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPFSCIYGNZCJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=O)C(=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480884 | |
| Record name | 4H-Pyran-4-one, 2-[(acetyloxy)methyl]-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25552-08-3 | |
| Record name | 4H-Pyran-4-one, 2-[(acetyloxy)methyl]-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)





![Methyl[2-(naphthalen-1-yl)ethyl]amine](/img/structure/B1340684.png)





